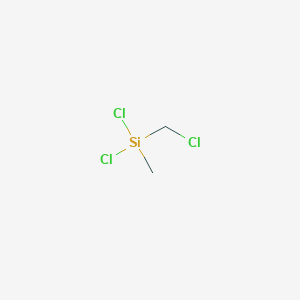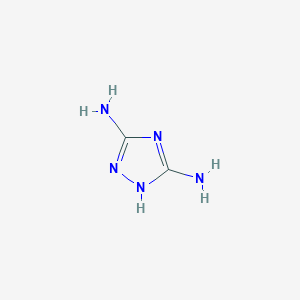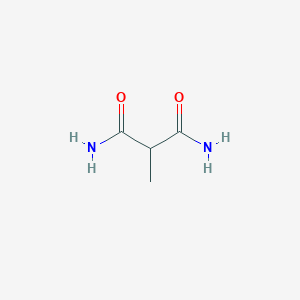
2-Methylmalonamide
Übersicht
Beschreibung
2-Methylmalonamide is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It has been explored in different contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
- The synthesis of methylene malonamide, closely related to 2-Methylmalonamide, has been reported through the thermal elimination or fluoride-ion-initiated elimination of trimethylsilyl chloride from α-chloro-α(trimethylsilyl-2-methyl) malonamide. This monomer has shown instability in various protic organic solvents, leading to the formation of substituted malonamides (Jasne, Haas, Moreau, & MacDonald, 1982).
Molecular Structure Analysis
- The molecular structure of compounds similar to 2-Methylmalonamide, such as cobalt methylmalonate complexes, has been studied, revealing complex formations with interesting geometrical arrangements. These studies provide insights into the potential molecular structure of 2-Methylmalonamide (Perkins, Rose, & Stenkamp, 1990).
Chemical Reactions and Properties
- Research on related compounds such as methylmalonyl dichloride suggests potential reactions and chemical properties of 2-Methylmalonamide. These studies indicate how such compounds react with other chemicals, forming new derivatives with unique properties (Komarov et al., 2003).
Physical Properties Analysis
- While specific studies on the physical properties of 2-Methylmalonamide are not directly available, research on related malonamide compounds can provide insights. These studies might include investigations into solubility, melting point, and other relevant physical characteristics.
Chemical Properties Analysis
- The chemical properties of 2-Methylmalonamide, such as reactivity, stability, and potential for forming complexes with other chemicals, can be inferred from studies on related malonamide compounds. For example, the stability of methylene malonamide in aprotic solvents and its reactivity in protic solvents can provide valuable insights (Jasne et al., 1982).
Wissenschaftliche Forschungsanwendungen
Anticoccidial Agent in Veterinary Medicine : A study by Panitz (1979) explored the efficacy of N, N'-bis (3,4 ditrifluoromethylphenyl) methylmalonamide as an anticoccidial agent. It was found to control Eimeria infections in birds, but its safety margin was not sufficient for practical value (Panitz, 1979).
Role in Neurobiology : Methylene blue, a derivative of methylmalonamide, has been studied for its potential in treating neurodegenerative disorders and Alzheimer's disease, possibly through its inhibition of tau protein aggregation (Schirmer et al., 2011).
Antiviral Activity : Methylene blue's antiviral activity against SARS-CoV-2 was evaluated in vitro, showing potential as an affordable treatment for COVID-19 (Gendrot et al., 2021).
Chloroquine in COVID-19 Treatment : The potential benefit of chloroquine, a methylmalonamide derivative, in treating COVID-19 patients was discussed, highlighting the importance of considering its antiviral research history (Touret & de Lamballerie, 2020).
Synthesis of Pharmaceutical Intermediates : Somaiah et al. (2011) utilized ethyl-N-methylmalonamide in the synthesis of a key intermediate for the antidepressant (-)-paroxetine, demonstrating its utility in stereoselective synthesis (Somaiah et al., 2011).
Brain Damage in Methylmalonic Aciduria : Jafari et al. (2013) studied the effects of 2-Methylcitrate, related to 2-Methylmalonamide, on brain cells, revealing its toxicity leading to ammonium accumulation and apoptosis in organotypic brain cell cultures (Jafari et al., 2013).
Methyl Bromide Alternatives in Agriculture : Research by Schneider et al. (2003) on alternatives to methyl bromide, a methylmalonamide-related compound, for pest and pathogen control in agriculture, indicates the relevance of such compounds in environmental science (Schneider et al., 2003).
Neurotoxicity Studies : McLaughlin et al. (1998) investigated the toxicity of methylmalonate, a compound closely related to 2-Methylmalonamide, in neuronal cultures, providing insights into mitochondrial inhibition and neuronal death (McLaughlin et al., 1998).
Synthesis of Isovaline : Nojiri et al. (2015) explored the chemoenzymatic synthesis of (R)-isovaline using 2-ethyl-2-methyl-malonamide, highlighting its importance in drug development (Nojiri et al., 2015).
Exposure Biomarkers in Occupational Health : A study by Akesson et al. (2004) on the toxicokinetics of N-methyl-2-pyrrolidone, a derivative of methylmalonamide, in humans, underscores its significance in occupational health and safety (Akesson et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c1-2(3(5)7)4(6)8/h2H,1H3,(H2,5,7)(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRKYGKHZOCPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00912098 | |
| Record name | 2-Methylpropanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00912098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylmalonamide | |
CAS RN |
1113-63-9 | |
| Record name | 1113-63-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylpropanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00912098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLMALONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of a 2-methylmalonamide moiety influence the biological activity of compounds, particularly in the context of proteasome inhibition?
A1: Research suggests that the 2-methylmalonamide moiety plays a crucial role in the potent inhibition of the 20S proteasome by macyranone A. This natural product, isolated from Cystobacter fuscus MCy9118, contains a rare 2-methylmalonamide group within its structure []. X-ray crystallography studies revealed that this specific moiety interacts directly with the active β5 subunit of the proteasome, leading to irreversible binding and inhibition of its chymotrypsin-like activity []. This binding mode resembles that of epoxomicin, another natural product known for its proteasome-inhibiting properties []. The 2-methylmalonamide group appears to stabilize the interaction between macyranone A and the proteasome, contributing to its potent inhibitory effect.
Q2: How does alkyl substitution on the central carbon of malonamides affect their ability to complex with europium(III)?
A2: Studies investigating the extraction of europium(III) with tetrahexylmalonamides demonstrate a significant impact of alkyl substitution on complexation []. Replacing one hydrogen atom on the central carbon with a methyl group (N,N,N′,N′-tetrahexylmalonamide to N,N,N′,N′-tetrahexyl-2-methylmalonamide) leads to a seven-fold decrease in the extraction constant for europium(III) []. Introducing a second methyl group (N,N,N′,N′-tetrahexyl-2,2-dimethylmalonamide) causes a further, substantial drop in the extraction constant []. This suggests that increasing steric hindrance around the central carbon atom significantly hinders the ability of these malonamides to effectively coordinate and extract europium(III).
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



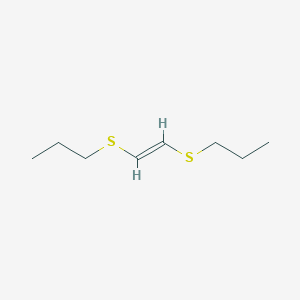
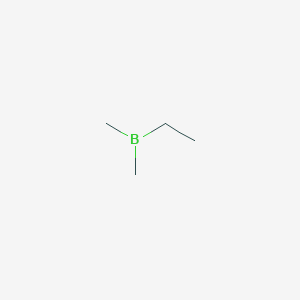
![Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate](/img/structure/B75371.png)
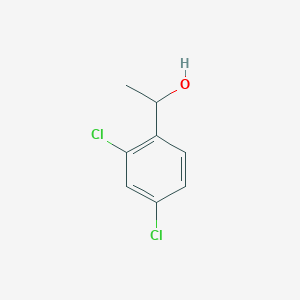
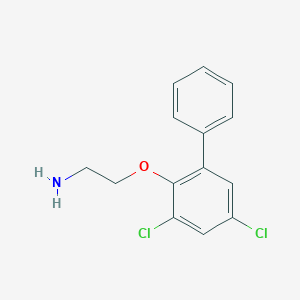


![2-(Pyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B75380.png)
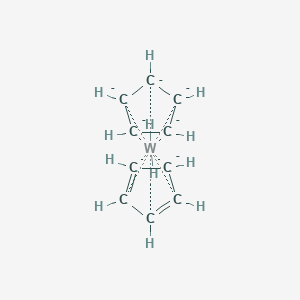
![[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B75386.png)


